![molecular formula C12H17Cl2N3 B2524431 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride CAS No. 1955547-44-0](/img/structure/B2524431.png)
3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including the formation of intermediates and the use of catalytic and stereoselective methods. For instance, the stereoselective synthesis of a key intermediate for a fluoroquinolone antibiotic is described, involving catalytic asymmetric hydrogenation and S(N)2 substitution reactions with high yields and stereoselectivity . Another paper discusses the synthesis of substituted benzamide/benzene sulfonamide derivatives with anticancer properties, using mesitylene sulfonyl hydroxylamine as an aminating agent and sodium borohydride for reduction .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques, including IR, UV-Visible, 1H and 13C NMR, and X-ray crystallography . These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the compounds.
Chemical Reactions Analysis
The papers describe several chemical reactions, including 1,3-dipolar addition, oxidative coupling, and substitution reactions. For example, the 1,3-dipolar addition of a dipole to a thienopyridine dioxide yields pyrroline and pyrrolidine derivatives, which can undergo further transformations such as dehydrohalogenation and substitution to produce various nitriles and ethoxy derivatives . Oxidative coupling reactions coordinated to palladium(II) are also reported, leading to the formation of complexes with potential biological relevance .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are influenced by their molecular structures and the nature of their substituents. Compounds with naphthalimide moieties exhibit aggregation-enhanced emission and multi-stimuli-responsive properties, with their behavior depending on solvent polarity . The reactivity of the compounds in the presence of palladium(II) suggests potential applications in catalysis and synthesis of biologically active molecules .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research has explored the chemical reactions and properties of compounds related to 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile. For instance, Davis, Wakefield, and Wardell (1992) described the synthesis of pyrrolo-pyridines, -quinolines, -pyrazines, -quinoxalines, and -pyrimidines through reactions of β-(lithiomethyl)azines with benzonitrile, highlighting the versatility of such reactions in synthesizing a variety of nitriles and β-methylazines (Davis, Wakefield, & Wardell, 1992).
Application in Imaging and Diagnostics
- Shimoda et al. (2016) investigated novel radioligands based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile analogs for PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5), demonstrating its potential in brain imaging and the study of neurological disorders (Shimoda et al., 2016).
Pharmacological Applications
- The pharmacological properties of compounds structurally similar to 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile have been explored. Aeppli et al. (1980) conducted research on the pharmacological properties of 2,2-Dialkyl-5-aryl-3-pyridylpyrrolidines, which may offer insights into the potential applications of related compounds (Aeppli et al., 1980).
Advanced Synthesis Techniques
- Advanced synthesis methods for pyrrolidine derivatives, as investigated by Nagel and Nedden (1997), can provide valuable insights for synthesizing compounds like 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile. Their work on diastereomeric derivatives and their applications in asymmetric synthesis is particularly relevant (Nagel & Nedden, 1997).
Potential Anticancer Applications
- Research by Redda et al. (2011) on N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents suggests that structural analogs of 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile may hold promise in cancer treatment (Redda et al., 2011).
Environmental and Pharmaceutical Applications
- The study by Belin and Gülaçar (2005) on using methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as an ion-pairing reagent for metal analyses in environmental and pharmaceutical samples provides a perspective on the utility of similar compounds in analytical chemistry (Belin & Gülaçar, 2005).
Mécanisme D'action
The mechanism of action of this compound is not clear from the available information. Pyrrolidine derivatives are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Safety and Hazards
Propriétés
IUPAC Name |
3-[methyl(pyrrolidin-3-yl)amino]benzonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-15(12-5-6-14-9-12)11-4-2-3-10(7-11)8-13;;/h2-4,7,12,14H,5-6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFUEWFZEXCUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C2=CC=CC(=C2)C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

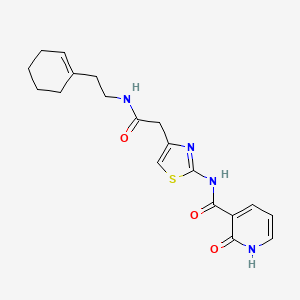
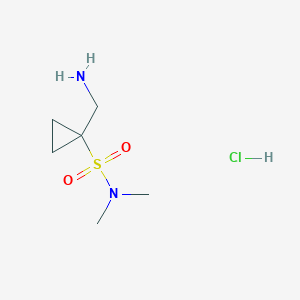
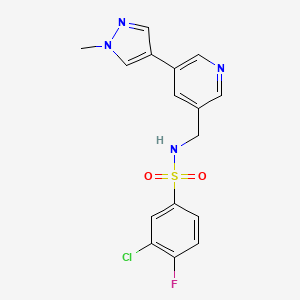
![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2524362.png)

![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)
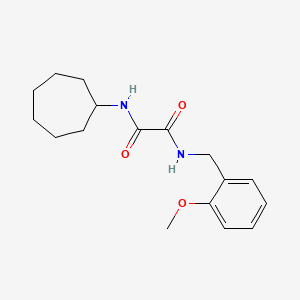
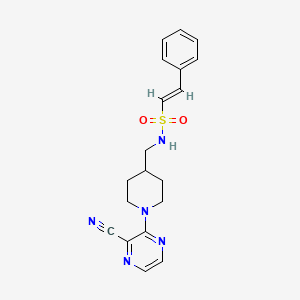
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2524369.png)
![6-(ethylsulfanyl)-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2524370.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2524371.png)